molecular formula C10H19N5S B1678245 Prometryn CAS No. 7287-19-6

Prometryn

Cat. No. B1678245
CAS RN: 7287-19-6
M. Wt: 241.36 g/mol
InChI Key: AAEVYOVXGOFMJO-UHFFFAOYSA-N
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Description

Prometryn is a substituted thiomethyl triazine herbicide registered for control of annual grasses and broadleaved weeds in terrestrial food and feed crops, especially cotton and celery . It is pre-emergence and post-emergence herbicide for the control of broadleaf weeds and of annual grasses .


Synthesis Analysis

The intermediate 6-chloro-N2-cyclopropyl-1,3,5-triazine-2,4-diamine was obtained and redissolved in a mixture of acetonitrile and 3-mercaptopropanoic acid . Another study produced a prometryn-specific monoclonal antibody and proposed a strategy for convenient on-site detection of prometryn residues in herbs .


Molecular Structure Analysis

Prometryn is a substituted thiomethyl triazine . Its molecular formula is C10H19N5S and its molecular weight is 241.36 .


Chemical Reactions Analysis

Prometryn undergoes photodegradation in soil, with a variety of factors such as soil moisture, temperature, and light exposure potentially affecting its photodegradation . The dissipation rate of prometryn during a 14-day period of study was more than 90% under 15 (low pressure), 100, and 300 W (medium pressure) UV light exposure .


Physical And Chemical Properties Analysis

Prometryn is a slightly to moderately toxic herbicide . It is not likely to occur in surface waters in high enough concentrations to directly impact listed Pacific salmon and steelhead .

Scientific Research Applications

Oxidative Stress and Antioxidant Enzyme Impact in Wheat

Prometryn induces oxidative stress in wheat, leading to growth inhibition and a decrease in chlorophyll content. It affects antioxidant enzymes like superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), suggesting oxidative damage and alteration in antioxidant defensive systems in wheat plants (Jiang & Yang, 2009).

Differential Tolerance in Cotton Cultivars

Research on Prometryn's fate in tolerant and susceptible cotton cultivars reveals differences in absorption, translocation, and metabolism, providing insights into the mechanisms of differential tolerance among cultivars, which cannot be explained by these factors alone (Waldrop et al., 1996).

Microbial Community Changes in Wheat Rhizosphere

Prometryn affects the microbial community in the spring wheat rhizosphere by inhibiting photosynthesis and plant productivity, which in turn affects root exudates and microbial consumers. It promotes the decomposition of fresh organic matter, indicating indirect effects on the microbial ecosystem through plants (Kutuzova et al., 2006).

Bioaccumulation and Catabolism in Green Algae

A study on Chlamydomonas reinhardtii shows that this green alga can bioaccumulate and simultaneously degrade Prometryn, suggesting its potential for bioremediation of Prometryn-contaminated aquatic ecosystems. The alga's ability to adapt to Prometryn toxicity involves physiological and molecular responses (Jin et al., 2012).

Interaction with Human Serum Albumin

Research on the interaction of Prometryn with human serum albumin (HSA) under physiological conditions shows that Prometryn can bind to Sudlow's site I in HSA, leading to structural and conformational alterations in the protein. This interaction is mainly governed by hydrophobic interactions and hydrogen bonds, shedding light on the transportation and toxicity effects of Prometryn in human blood serum (Wang, Zhang, & Wang, 2014).

Photodegradation and Environmental Impact

Studies on the photodegradation of Prometryn in aqueous solutions and soil explore the factors affecting its degradation kinetics, such as pH, oxidants, and temperature. These findings are crucial for understanding Prometryn's environmental persistence and developing strategies for its removal from contaminated environments (Hu et al., 2021).

Safety And Hazards

Prometryn is harmful if swallowed or inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The U.S. Environmental Protection Agency (EPA) has implemented measures to protect 28 federally endangered and threatened (listed) Pacific salmon and steelhead species and their designated critical habitat from the effects of prometryn . The EPA has concluded that prometryn will have no effect on 17 ESUs but may affect nine ESUs, based on the extent of crop acreage potentially treated in counties within an ESU and possible adverse effects of prometryn on vascular aquatic-plant cover .

properties

IUPAC Name

6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C10H19N5S/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15)
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InChI Key

AAEVYOVXGOFMJO-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC1=NC(=NC(=N1)SC)NC(C)C
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Molecular Formula

C10H19N5S
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DSSTOX Substance ID

DTXSID4024272
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Molecular Weight

241.36 g/mol
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Physical Description

Prometryn appears as colorless crystals. Used as an herbicide., Colorless or white odorless solid; [HSDB]
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Solubility

Solubilities in organic solvents at 25 °C. [Table#4783], Solubilities in organic solvents at 20 °C [Table#4784], In water solubility, 33 mg/L at 25 °C
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Density

1.157 g/cu cm at 20 °C
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Vapor Pressure

0.000002 [mmHg], 1.24X10-6 mm Hg at 25 °C
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Mechanism of Action

... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/, Inhibits photolysis of water in the photosynthetic process. Also inhibits oxidative phosphorylation /in plants/, Primary mode of action /in plants/ is inhibition of photolysis of water in photosynthetic process. Prometryn has been shown to have other biol effects, such as inhibition of oxidative phosphorylation., Mechanism of action/in target species/: inhibits electron transport., For more Mechanism of Action (Complete) data for PROMETRYNE (7 total), please visit the HSDB record page.
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Product Name

Prometryn

Color/Form

Crystals, White powder, WHITE SOLID

CAS RN

7287-19-6
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Melting Point

119 °C
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Synthesis routes and methods

Procedure details

2-Methylthio-4-isopropylamino-6-methylamino-1,3,5-triazine (ametryne
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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